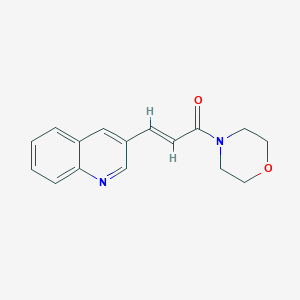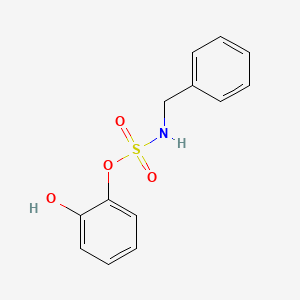
N-benzyl(2-hydroxyphenyl)sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl(2-hydroxyphenyl)sulfamate, also known as BHPS, is a sulfamoylated phenolic compound. It has the molecular formula C13H13NO4S and a molecular weight of 279.31 .
Synthesis Analysis
The synthesis of N-benzyl(2-hydroxyphenyl)sulfamate and similar compounds often involves the use of sulfamoyl chloride and chlorosulfonyl isocyanate . A detailed synthetic scheme can be found in the paper titled "Efficacious N-Protection of O-Aryl Sulfamates with 2,4- Dimethoxybenzyl Groups" .Molecular Structure Analysis
The molecular structure of N-benzyl(2-hydroxyphenyl)sulfamate consists of a benzyl group attached to a hydroxyphenyl group via a sulfamate linkage .Applications De Recherche Scientifique
Alzheimer’s Disease Treatment
N-benzyl(2-hydroxyphenyl)sulfamate: derivatives are being explored for their potential in treating neurodegenerative diseases, such as Alzheimer’s. These compounds can be used to synthesize carbamates, which are active components in drugs used for Alzheimer’s disease treatment . The ability of these compounds to cyclize into heterocyclic compounds is particularly useful in creating pharmacologically active molecules.
Agrochemicals
The synthesis of carbamates from N-benzyl(2-hydroxyphenyl)sulfamate is not limited to pharmaceuticals. These compounds are also common components in agrochemicals . Their chemical structure allows them to interact with various biological targets, providing a range of protective effects on crops from pests and diseases.
Organic Syntheses
N-benzyl(2-hydroxyphenyl)sulfamate: is used in organic chemistry to synthesize 3-methyl-4H-1,3-benzoxazin-2(3H)-ones through intramolecular cyclization . This process is significant for studying the kinetics and mechanisms of organic reactions, which is fundamental in developing new synthetic methodologies.
Solid-State Luminescence Enhancement
This compound exhibits properties that make it suitable for applications in solid-state luminescence enhancement (SLE). It can be used in the design and synthesis of benzazole-based molecules, which are valuable in optoelectronic and nanophotonic devices, sensors, security papers, imaging, and theranostics . The enhancement of luminescence in the solid state compared to in solution is a sought-after property for the development of new materials with high optical performance.
Electroluminescent Materials
The association of N-benzyl(2-hydroxyphenyl)sulfamate with polyaromatic motifs leads to the creation of electroluminescent materials. These materials are sensitive to mechanical stimuli and display attractive electroluminescent properties, making them ideal for use in electronic displays and lighting applications .
Drug Development
The compound’s versatile nature makes it a candidate for drug development. Its perplexing properties are being harnessed to create new drugs, especially considering its role in the synthesis of carbamates, which are prevalent in various therapeutic agents.
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of N-benzyl(2-hydroxyphenyl)sulfamate is Carbonic anhydrase IX (CA-IX) . CA-IX is a protein that participates in pH regulation and may be involved in the control of cell proliferation and transformation . It is also a novel specific biomarker for cervical neoplasia .
Mode of Action
It is known that the compound interacts with its target, ca-ix, leading to changes in the target’s function
Biochemical Pathways
The biochemical pathways affected by N-benzyl(2-hydroxyphenyl)sulfamate are related to the function of CA-IX. As CA-IX participates in pH regulation, the compound may affect pathways related to pH balance in the cell . Additionally, given CA-IX’s role in cell proliferation and transformation, pathways related to these processes may also be affected .
Result of Action
The molecular and cellular effects of N-benzyl(2-hydroxyphenyl)sulfamate’s action are likely related to its interaction with CA-IX. By affecting the function of CA-IX, the compound could potentially alter pH regulation and cell proliferation and transformation processes . .
Propriétés
IUPAC Name |
(2-hydroxyphenyl) N-benzylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c15-12-8-4-5-9-13(12)18-19(16,17)14-10-11-6-2-1-3-7-11/h1-9,14-15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRNPKYVAOXNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)OC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl(2-hydroxyphenyl)sulfamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2937295.png)
![5-tert-butyl-3-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2937298.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2937299.png)
![N-allyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2937300.png)
![(E)-N-[(4,4-Difluorooxolan-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2937301.png)
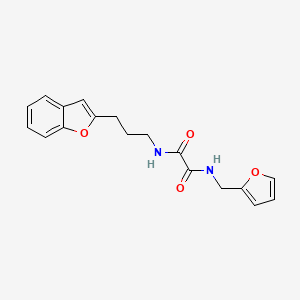

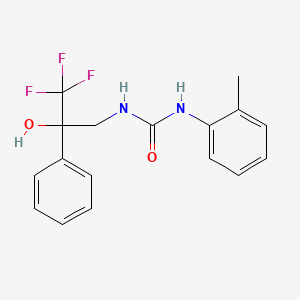
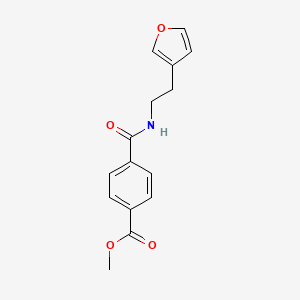

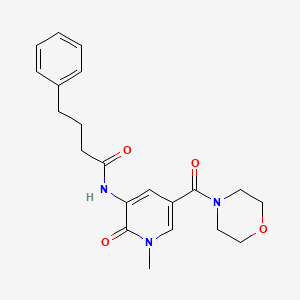
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2937310.png)

